Compound Description: This series of compounds, represented by the general structure N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides, was investigated for its potential as alkaline phosphatase inhibitors. [] The alkylthio group varied in size and structure. Compound 6i (with a specific alkylthio substituent) exhibited the most potent inhibitory activity with an IC50 value of 0.420 μM. []
Relevance: These compounds share the core 1,3,4-oxadiazole ring system with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide. The presence of the alkylthio substituent at the 5-position of the oxadiazole ring, while different from the 5-bromothiophen-2-yl substituent in the target compound, highlights the exploration of this position for structure-activity relationship studies. []
Compound Description: This compound, 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide, has been studied for its thermodynamically stable crystalline modifications, which are beneficial for the stability of suspension formulations. []
Relevance: This compound shares the 1,3,4-oxadiazole ring and benzamide moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide. While the substituents on the benzamide and oxadiazole rings differ, the shared core structure indicates a potential relationship in terms of synthesis or potential applications. []
Compound Description: This zinc(II) complex, aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II), has been characterized by X-ray crystallography, revealing its structure and coordination geometry. []
Relevance: This compound highlights the potential of N-(5-aryl-1,3,4-oxadiazol-2-yl) benzamide derivatives, similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, to act as ligands in metal complexes. The presence of the p-tolyl group at the 5-position of the oxadiazole ring, while different from the 5-bromothiophen-2-yl substituent in the target compound, illustrates the potential for variation at this position. []
Compound Description: Compound 36 (2,6-difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide) emerged as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It demonstrated a remarkable pharmacokinetic profile and efficacy in in vivo rheumatoid arthritis models. []
Relevance: Although structurally distinct from N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, compound 36's inclusion stems from its focus on the 1,3,4-oxadiazole core. This emphasizes the therapeutic relevance of this heterocyclic system in medicinal chemistry. []
Compound Description: VNI, or (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, acts as a potent inhibitor of sterol 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. [] It has demonstrated efficacy in treating Chagas disease by targeting the CYP51 enzyme in the parasite Trypanosoma cruzi. []
Relevance: VNI's structural similarity to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide lies in the shared benzamide scaffold linked to the 1,3,4-oxadiazole ring. The presence of a phenyl substituent at the 5-position of the oxadiazole ring in VNI further highlights the exploration of aryl substituents at this position, albeit different from the bromothiophene substituent in the target compound. []
Compound Description: This compound, 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide, has been structurally characterized, revealing its crystal structure and hydrogen-bonding interactions. []
Relevance: This compound shares the 1,3,4-oxadiazole ring and benzamide moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, suggesting potential similarities in their chemical properties and reactivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.